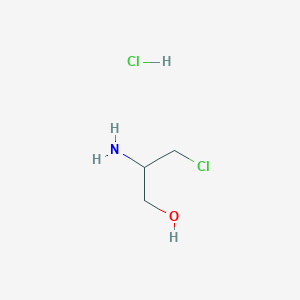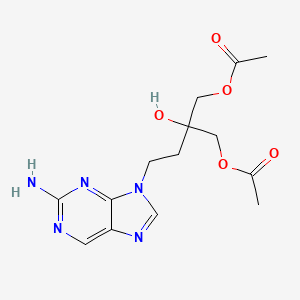
Unii-284W3RP733
説明
Unii-284W3RP733, also known as Chlorhexidine dihydrochloride impurity B [EP], is a compound with the molecular formula C16H26ClN9O . It has a molecular weight of 395.9 g/mol .
Molecular Structure Analysis
The IUPAC name of Unii-284W3RP733 is [N’-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]urea . The InChI is 1S/C16H26ClN9O/c17-11-5-7-12(8-6-11)24-15(20)25-13(18)22-9-3-1-2-4-10-23-14(19)26-16(21)27/h5-8H,1-4,9-10H2,(H5,18,20,22,24,25)(H5,19,21,23,26,27) . The canonical SMILES is C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)N)N)N)Cl .Physical And Chemical Properties Analysis
Unii-284W3RP733 has a molecular weight of 395.9 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 11 . The exact mass is 395.1948842 g/mol and the monoisotopic mass is also 395.1948842 g/mol . The topological polar surface area is 182 Ų and it has a heavy atom count of 27 .科学的研究の応用
Multinational Comparative Research : Szalai (1966) directed a project on multinational comparative time budget research, which highlights the collaborative nature of scientific research across nations and disciplines. This aligns with the theme of international collaboration in scientific research (Szalai, 1966).
Advances in Nanoparticle Synthesis : Cushing, Kolesnichenko, and O'Connor (2004) discuss the significant progress in the liquid-phase syntheses of inorganic nanoparticles, emphasizing the importance of novel materials in scientific research (Cushing, Kolesnichenko, & O'Connor, 2004).
Translating Research into Innovations : Giordan et al. (2011) explore how basic scientific research can be transformed into practical innovations, highlighting the role of educational programs in facilitating this process (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Environment for Environmental Models : Şahin et al. (2009) describe the creation of a collaborative working environment for a large-scale environmental model, illustrating the significance of collaborative tools in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
University Nanosat Program : Hunyadi et al. (2004) discuss the University Nanosat Program, a student satellite program co-sponsored by several organizations, demonstrating the integration of education and technology in scientific research (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Actinide Research in Thin Films : Gouder (1998) focuses on the surface science research of thin films of actinides, highlighting the specialized research areas within the broader field of scientific research (Gouder, 1998).
Transformation of Scientific Achievements : Xian-guo (2004) discusses the importance of transforming scientific and technical achievements for industrialization in universities, emphasizing the role of universities in advancing scientific research (Xian-guo, 2004).
Antenna Design for WLAN/UNII Applications : Singla, Khanna, and Parkash (2019) provide insights into the design of a microstrip antenna for WLAN and new UNII standards, showing the application of scientific research in communication technology (Singla, Khanna, & Parkash, 2019).
Risks of Experimental Research : Krohn and Weyer (1994) explore the social risks associated with experimental research, discussing the ethical and societal implications of extending research beyond the laboratory (Krohn & Weyer, 1994).
Joint Institute for Nuclear Research : Matveev (2016) describes the Joint Institute for Nuclear Research (JINR), emphasizing its role in integrating theoretical and experimental studies with technology development and education (Matveev, 2016).
特性
IUPAC Name |
[N'-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClN9O/c17-11-5-7-12(8-6-11)24-15(20)25-13(18)22-9-3-1-2-4-10-23-14(19)26-16(21)27/h5-8H,1-4,9-10H2,(H5,18,20,22,24,25)(H5,19,21,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATUPHDTTULFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)N)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC(=O)N)N)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-284W3RP733 | |
CAS RN |
1308292-89-8 | |
| Record name | N-(N-(6-((N-(N-(4-Chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308292898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-(6-((N-(N-(4-CHLOROPHENYL)CARBAMIMIDOYL)CARBAMIMIDOYL)AMINO)HEXYL)CARBAMIMIDOYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/284W3RP733 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)

